1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine basic properties
An In-depth Technical Guide to 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a disubstituted piperazine derivative that serves as a crucial building block in medicinal chemistry and pharmaceutical development.[1] Its unique structure, featuring a piperazine core with distinct aminophenyl and methoxyphenyl moieties, makes it a versatile intermediate for synthesizing a range of biologically active molecules.[1] This compound is particularly significant in the development of therapeutic agents, including advanced antifungal drugs and compounds targeting the central nervous system.[1][2] This guide provides a comprehensive overview of its fundamental properties, synthesis, experimental protocols, and applications.
Chemical and Physical Properties
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is typically a crystalline powder, with its color ranging from white to yellow or dark amber depending on purity.[1][3] It is stable under normal temperature and pressure conditions.[3] The compound is slightly soluble in water but shows good solubility in various organic solvents, which facilitates its use in diverse chemical reactions.[3][4]
Data Summary
The core physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline | [5][6][7] |
| Synonyms | 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, Itraconazole Impurity 25 | [2][5] |
| CAS Number | 74852-62-3 | [1][5][6] |
| Molecular Formula | C₁₇H₂₁N₃O | [1][3][4][6] |
| Molecular Weight | 283.37 g/mol | [3][4] |
| Appearance | White to off-white, or Yellow to amber to dark red crystalline powder | [1][3][5] |
| Melting Point | 162-164 °C or 186 °C | [1][3][4] |
| Boiling Point | 506.7 ± 50.0 °C (Predicted) | [2][4] |
| Density | 1.165 - 1.18 g/cm³ (Predicted/Experimental) | [2][3][4] |
| pKa | 7.69 ± 0.10 (Predicted) | [2][4] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., Chloroform, Dichloromethane) | [2][3][4] |
| Purity | >96% - >98% (by HPLC) | [1][3][5] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. | [1][3][4] |
Synthesis and Manufacturing
The synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine can be achieved through several routes. A common and modern approach is the palladium-catalyzed Buchwald-Hartwig amination, which involves the cross-coupling of an aryl halide with a piperazine derivative.[8]
Alternative methods include the reaction of N-substituted piperazines with appropriate aryl halides under basic conditions. For instance, one patented process involves reacting N-(4-Hydroxyphenyl)-piperazine with 1-chloro-4-nitrobenzene, followed by the catalytic reduction of the nitro group to an amine.[9] The choice of synthetic route often depends on the availability of starting materials, cost, and desired scale of production.[10]
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis of unsymmetrically substituted arylpiperazines, such as 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, via a palladium-catalyzed cross-coupling reaction.
Caption: Generalized workflow for a multi-step synthesis of 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine.
Experimental Protocols
This section provides a representative experimental protocol for a key synthetic step, adapted from patent literature.[10]
Synthesis of 1,4-bis(p-methoxyphenyl)piperazine (Illustrative Intermediate Step)
This protocol illustrates a palladium-catalyzed coupling reaction, a common method for forming the C-N bonds in this class of molecules.
Materials and Equipment:
-
100 mL three-neck reaction flask (pre-dried)
-
Nitrogen gas inlet and outlet
-
Magnetic stirrer and heating mantle
-
Toluene (40 mL)
-
Piperazine (0.431 g, 5 mmol)
-
p-Methoxybromobenzene (2.244 g, 12 mmol)
-
Palladium (II) acetate (0.025 g)
-
Potassium tert-amylate (1.8 g)
-
5% Ammonium chloride aqueous solution
-
Dichloromethane
Procedure:
-
Equip the 100 mL reaction flask with a stirrer and ensure it is under a dry nitrogen atmosphere.[10]
-
To the flask, add 40 mL of toluene, 0.025 g of palladium acetate, 1.8 g of potassium tert-amylate, 0.431 g of piperazine, and 2.244 g of p-methoxybromobenzene.[10]
-
Heat the reaction mixture to 110 °C and maintain this temperature for 1 hour with continuous stirring.[10]
-
After 1 hour, cool the reaction mixture to room temperature.
-
While controlling the temperature to below 20 °C, slowly add 80 g of a 5% aqueous ammonium chloride solution.[10]
-
Extract the resulting mixture with 200 g of dichloromethane.
-
Combine the organic layers and concentrate to dryness under reduced pressure.
-
Purify the crude product via column chromatography to yield the desired product.[10]
Note: This specific protocol yields a symmetrically substituted piperazine. The synthesis of the target molecule, 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine, requires a multi-step approach with protecting groups or sequential additions to achieve the unsymmetrical substitution.
Applications in Research and Development
The primary application of this compound is as a pharmaceutical intermediate.[6] Its structural motifs are present in several marketed drugs and clinical candidates.
-
Antifungal Agents: It is a well-documented intermediate in the synthesis of potent triazole antifungal agents, such as Posaconazole and Itraconazole.[2][11] These drugs are critical in treating serious fungal infections.
-
Neuropharmacology: The arylpiperazine structure is a known pharmacophore that interacts with various neurotransmitter receptors.[1] Consequently, this compound is used in research to develop new molecules for treating neurological and psychiatric disorders, including potential antidepressants and antipsychotics.[1]
-
Other Industries: Beyond pharmaceuticals, it serves as an intermediate in the synthesis of specialized dyes and agrochemicals, highlighting its versatility in chemical manufacturing.[1]
Safety, Handling, and Storage
Handling:
-
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
Storage:
-
The compound should be stored in a tightly sealed container in a cool, dry place, away from light and moisture.[3]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated conditions (2-8 °C) is recommended.[1][4] It has a shelf life of up to 2 years if stored properly.[3]
Conclusion
1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antifungal and neuropharmacological agents. Its well-defined physicochemical properties and established synthetic routes make it a reliable building block for drug discovery and development. This guide provides the core technical information required by researchers and scientists working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE | 74852-62-3 [amp.chemicalbook.com]
- 3. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Powder Pharmaceutical-Grade Purity at Best Price [jigspharma.com]
- 4. 1-(4-AMINOPHENYL)-4-(4-METHOXYPHENYL)PIPERAZINE CAS#: 74852-62-3 [m.chemicalbook.com]
- 5. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine | 74852-62-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Online | 1-(4-Aminophenyl)-4-(4-methoxyphenyl)piperazine Manufacturer and Suppliers [scimplify.com]
- 7. 4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ANILINE | CAS 74852-62-3 [matrix-fine-chemicals.com]
- 8. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]
- 10. CN114516849A - A kind of synthetic method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine - Google Patents [patents.google.com]
- 11. darshanpharmaindia.in [darshanpharmaindia.in]
